

Pyrithiobac-Sodium: An In-depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

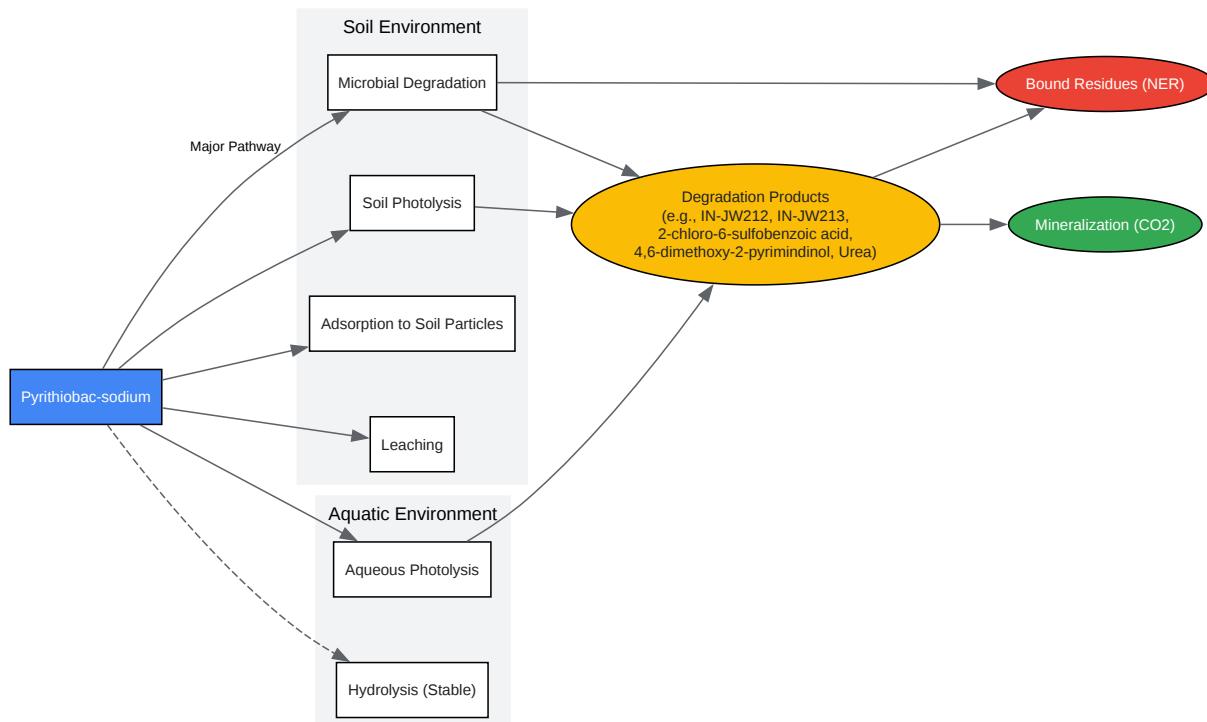
Compound Name: *Pyrithiobac-sodium*

Cat. No.: *B054995*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of **Pyrithiobac-sodium**, a selective pre- and post-emergence herbicide.[1][2][3] This document summarizes key quantitative data, details experimental protocols for crucial environmental studies, and visualizes the degradation pathways to support further research and environmental risk assessment. **Pyrithiobac-sodium** is primarily used to control a variety of broadleaf weeds in cotton and other crops.[1][2] It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants.[4][5]


Physicochemical Properties

Understanding the fundamental physicochemical properties of **Pyrithiobac-sodium** is crucial for predicting its behavior in the environment. The compound exhibits high water solubility and a low octanol-water partition coefficient, suggesting a low potential for bioaccumulation in aquatic organisms.[4] Its low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation route.[4][6]

Property	Value	Source
Molecular Formula	C13H10ClN2NaO4S	[7]
Molar Mass	348.74 g/mol	[3] [7]
Melting Point	233-234°C	[7]
Water Solubility	728,000 mg/L (728 g/L) at 20°C and pH 7	[4] [7]
Vapor Pressure	8.97×10^{-13} mmHg at 25°C	[7]
Octanol-Water Partition Coefficient (log Pow)	≤ 4 at 20°C; 0.15 at pH 7	[4] [6]
Henry's Law Constant	2.27×10^{-17} atm·m ³ /mol	[4]

Environmental Degradation Pathways

Pyrithiobac-sodium degrades in the environment through a combination of microbial action, photolysis, and, to a lesser extent, hydrolysis.[\[5\]](#)[\[8\]](#)[\[9\]](#) The primary route of degradation in soil is microbial, leading to the mineralization of the compound to carbon dioxide.[\[1\]](#)[\[2\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Environmental fate and degradation pathways of **Pyrithiobac-sodium**.

Degradation in Soil

In soil, **Pyrithiobac-sodium** is primarily degraded by microorganisms, with half-lives ranging from 11 to 160 days depending on conditions.^{[1][4]} Field studies have generally shown more rapid dissipation than laboratory studies, with half-lives between 11 and 46 days.^{[1][5]} The

main degradation pathway involves the separation of the two rings of the molecule, leading to the formation of several minor metabolites and eventual mineralization to CO₂.^{[8][9]}

Soil Degradation Half-Life Data

Condition	Soil Type	Half-Life (days)	Source
Aerobic Laboratory	Silt Loam	60	[1] [10]
Aerobic Laboratory	Various	40 - 160	[4]
Aerobic Field	Silt Clay Loam	14.1	[5]
Aerobic Field	Clay Loam	10.8	[5]
Aerobic Field	Sandy Loam	46	[5]
Aerobic Field	Various	11 - 46	[1]
Anaerobic Aquatic	Flooded Soil	50 - 94	[4]
Soil Photolysis	Not Specified	31 - 55	[4]

Degradation in Water

Pyrithiobac-sodium is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).^[4] However, it is susceptible to degradation by photolysis in aqueous solutions. The half-life for aqueous photolysis is approximately 13 days.^[4] Degradation in aquatic systems leads to cleavage of the sulfur bridge, yielding metabolites such as 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol.^[10]

Aquatic Degradation Half-Life Data

Degradation Process	pH	Half-Life (days)	Source
Hydrolysis	5, 7, 9	Stable	[4]
Aqueous Photolysis	7	13	[4]
Aerobic Aquatic Metabolism	Not Specified	40 - 160	[4]

Mobility in Soil

With a low organic carbon-normalized soil partition coefficient (Koc) of approximately 17.2 mL/g, **Pyrithiobac-sodium** is considered to be mobile in soil.^[4] This suggests a potential for leaching, particularly in coarse-textured soils with low organic matter.^{[4][11]} However, field studies have indicated limited mobility under real-world conditions, which may be attributed to factors not fully captured in laboratory settings.^[1]

Soil Mobility Data

Parameter	Value	Source
Koc (Organic Carbon- Normalized Soil Partition Coefficient)	17.2 mL/g (mean)	[4]
Koc Range	14.7 - 26.9 mL/g	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of **Pyrithiobac-sodium**. The following sections outline the typical experimental protocols for key degradation studies.

Hydrolysis Study

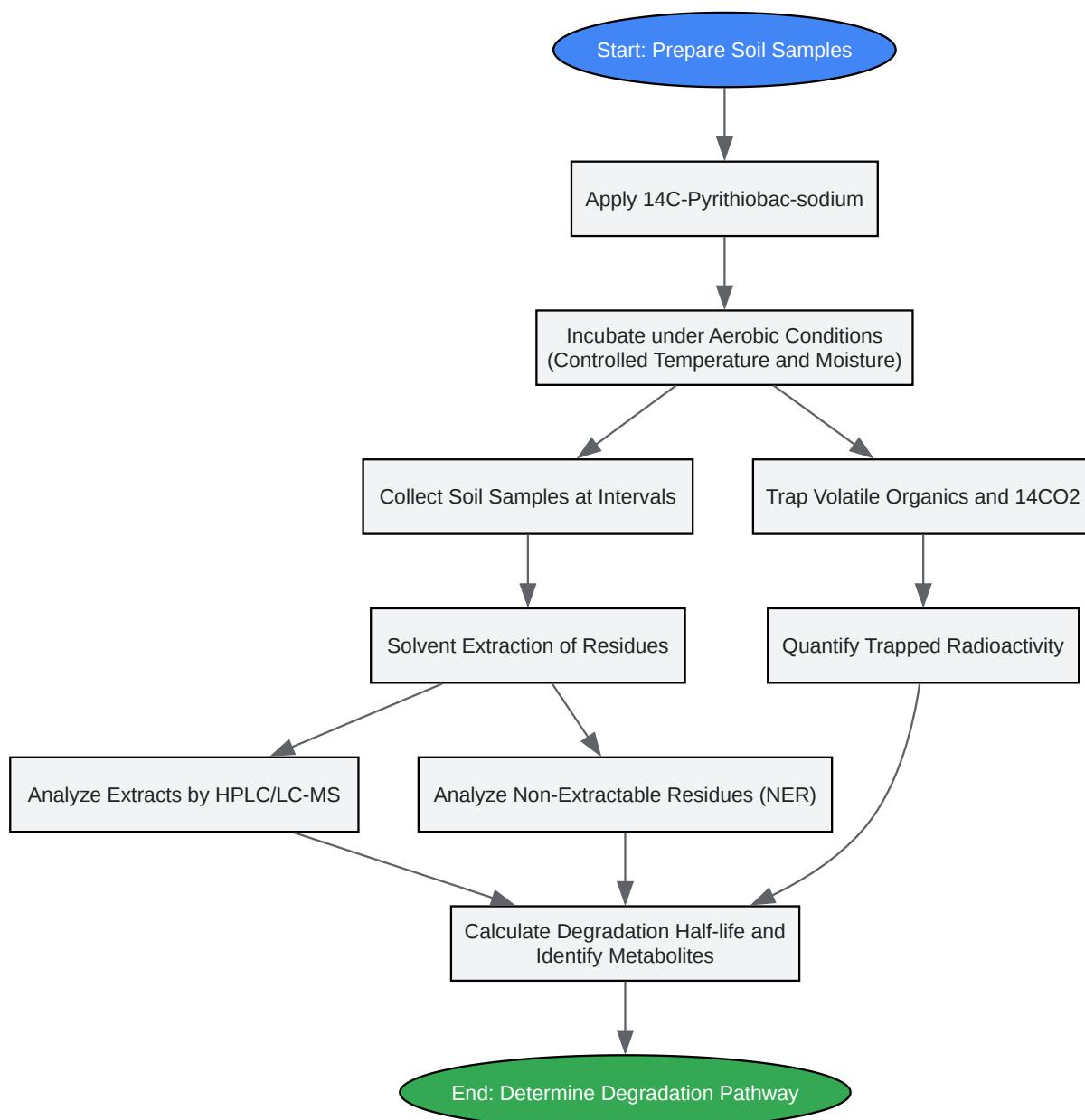
Objective: To determine the rate of abiotic degradation of **Pyrithiobac-sodium** in water at different pH levels.

Methodology:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
- Test Substance Application: Add a known concentration of **Pyrithiobac-sodium** (radiolabeled or non-labeled) to the buffer solutions.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling: Collect samples at predetermined time intervals.

- Analysis: Analyze the samples for the concentration of the parent compound and any major degradation products using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
- Data Analysis: Calculate the hydrolysis rate constant and the half-life at each pH.

Aqueous Photolysis Study


Objective: To determine the rate of degradation of **Pyrithiobac-sodium** in water when exposed to light.

Methodology:

- Test Solution Preparation: Prepare a sterile aqueous solution of **Pyrithiobac-sodium** (radiolabeled or non-labeled) in a buffer at a relevant pH (e.g., pH 7).
- Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
- Dark Control: Prepare identical samples and incubate them in the dark to serve as controls.
- Sampling: Collect samples from both the irradiated and dark control groups at various time points.
- Analysis: Quantify the concentration of **Pyrithiobac-sodium** and its photoproducts in the samples using HPLC or LC-MS.[12][13]
- Data Analysis: Determine the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of microbial degradation of **Pyrithiobac-sodium** in soil under aerobic conditions.

[Click to download full resolution via product page](#)

Workflow for an aerobic soil metabolism study.

Methodology:

- Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).
- Test Substance Application: Treat the soil samples with a known amount of ¹⁴C-labeled **Pyrithiobac-sodium**.^[1]
- Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.
- Volatile Trapping: Use traps containing solutions like sodium hydroxide to capture any evolved ¹⁴CO₂ and other volatile organic compounds.^[10]
- Sampling: At various time intervals, collect replicate soil samples.
- Extraction: Extract the soil samples with appropriate solvents (e.g., a mixture of acetone and ammonium carbonate solution) to separate the parent compound and its metabolites from the soil matrix.^{[14][15]}
- Analysis: Analyze the soil extracts using techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify **Pyrithiobac-sodium** and its degradation products.^{[16][17]}
- Non-Extractable Residues (NER): Quantify the amount of radioactivity remaining in the soil after extraction to determine the formation of bound residues.
- Data Analysis: Plot the decline of the parent compound over time to calculate the degradation half-life. Identify the major degradation products and quantify their formation and decline.

Conclusion

Pyrithiobac-sodium is a moderately persistent herbicide in the environment.^{[2][3][18]} Its primary degradation pathway in soil is microbial metabolism, while in water, photolysis is the more significant degradation process. Due to its high water solubility and low adsorption to soil, **Pyrithiobac-sodium** has the potential for leaching, although field studies suggest this may be limited. A thorough understanding of its environmental fate, as outlined in this guide, is essential for its responsible use and for conducting accurate environmental risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pyritiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 3. Pyritiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chembk.com [chembk.com]
- 8. Metabolism of Pyritiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. journalajsspn.com [journalajsspn.com]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Pyritiobac-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- To cite this document: BenchChem. [Pyritiobac-Sodium: An In-depth Technical Guide to its Environmental Fate and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054995#environmental-fate-and-degradation-of-pyritiobac-sodium-in-soil-and-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com